1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
This compound is a derivative of arylpiperazine, which is a class of chemical compounds containing a phenyl group attached to a piperazine ring . The molecular formula of this compound is C18H32Cl2N2O3 . It has been studied for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a phenyl group and a butoxypropanol group . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Scientific Research Applications
Antimicrobial Activities
- Novel triazole derivatives, including those related to the chemical structure , have been synthesized and tested for their antimicrobial activities. Some of these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2010).
Asymmetric Synthesis of Enciprazine
- A study describes an efficient asymmetric synthesis of a compound structurally similar to 1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride. This synthesis is important for the production of the anxiolytic drug Enciprazine (Narsaiah & Nagaiah, 2010).
Development of Anti-Inflammatory and Analgesic Agents
- Research has been conducted on the synthesis of novel compounds, including those with a piperazine moiety, for their potential use as anti-inflammatory and analgesic agents. These compounds have shown significant activity in inhibiting cyclooxygenase enzymes and providing analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antidepressant and Antianxiety Activities
- A series of novel piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. This research highlights the potential therapeutic applications of these compounds in treating mood disorders (Kumar et al., 2017).
Antioxidant Activity
- Piperazine derivatives have been screened for their antioxidant activity. Research indicates that these compounds, including those with methoxy-phenyl groups, can act as effective radical scavengers (Mallesha et al., 2014).
Antiarrhythmic and Antihypertensive Effects
- Studies on pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to the compound , have shown promising antiarrhythmic and antihypertensive effects. This suggests potential applications in cardiovascular therapy (Malawska et al., 2002).
Mechanism of Action
Target of Action
The primary target of 1-Butoxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This compound functions as an antagonist of the α1a-adrenceptor This results in a decrease in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . When the compound binds to the α1-ARs, it prevents these neurotransmitters from activating the receptors, thereby inhibiting the associated biochemical pathways. This leads to a decrease in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The result of the compound’s action is a decrease in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can be beneficial in the treatment of various disorders such as hypertension, benign prostate hyperplasia, and certain cardiac conditions .
Future Directions
The therapeutic potential of this compound, particularly as a ligand for alpha1-adrenergic receptors, is a promising area of research . Further studies could focus on its synthesis, structural analysis, and potential applications in the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and others .
Properties
IUPAC Name |
1-butoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-3-4-13-23-15-16(21)14-19-9-11-20(12-10-19)17-7-5-6-8-18(17)22-2;;/h5-8,16,21H,3-4,9-15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPMRFKYPHXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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